Lipophilicity (LogP) Differentiation vs. 5-Phenyl Analog
The target compound exhibits a computed LogP of 3.45, which represents an increase of approximately 2.0 log units relative to the unsubstituted phenyl analog 2-hydroxy-5-phenylnicotinic acid (estimated LogP ≈ 1.46 ± 0.47) [1]. This difference arises from the presence of the para-tert-butyl group, which adds approximately 2.8 Å of steric bulk and substantially increases hydrophobic surface area [2].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.4499 |
| Comparator Or Baseline | 2-Hydroxy-5-phenylnicotinic acid (CAS 10177-08-9): LogP ≈ 1.46 ± 0.47 |
| Quantified Difference | ΔLogP ≈ +2.0 log units (approximately 100-fold increase in lipophilicity) |
| Conditions | Computed values from vendor product pages and literature reports; target compound data from ChemScene computational chemistry panel; comparator data from PMC Table 1 general physicochemical range for phenyl-substituted nicotinic acid derivatives. |
Why This Matters
A 100-fold difference in lipophilicity directly impacts membrane permeability and nonspecific binding profiles, making the target compound better suited for cell-permeable probe design than the unsubstituted phenyl analog.
- [1] PMC Table 1. Physicochemical properties of nicotinic acid derivatives (general phenyl-substituted analog range). PMC4881748. https://pmc.ncbi.nlm.nih.gov/articles/PMC4881748/table/T1/ (accessed 2026-05-07). View Source
- [2] Kim, J. et al. Crystal structure of 5-(4-tert-butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Korean J. Crystallogr. 2002, 3(2). Available via KoreaScience. View Source
